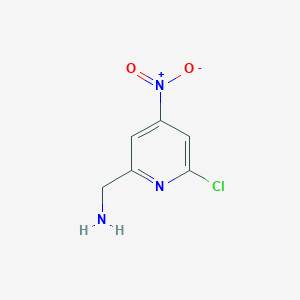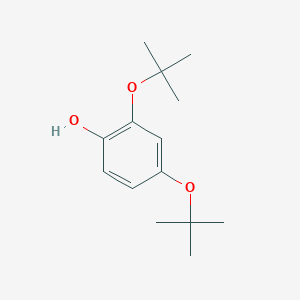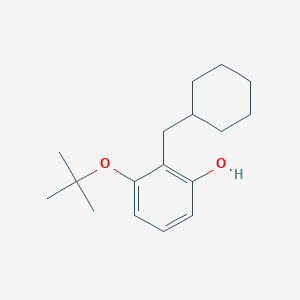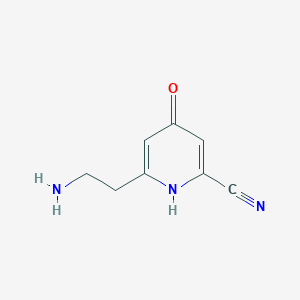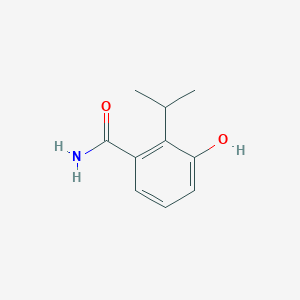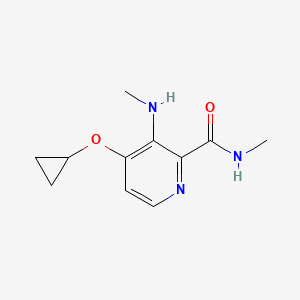
1-(6-Iodo-4-nitropyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Iodo-4-nitropyridin-2-YL)ethanone is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an iodo group at the 6th position and a nitro group at the 4th position on the pyridine ring, with an ethanone group attached to the 2nd position
Vorbereitungsmethoden
The synthesis of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone can be achieved through several synthetic routes One common method involves the nitration of pyridine derivatives followed by iodinationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-(6-Iodo-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-(6-Iodo-4-nitropyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and iodo groups with biological molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(6-Iodo-4-nitropyridin-2-YL)ethanone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Iodo-4-nitropyridin-2-YL)ethanone can be compared with other nitropyridine derivatives such as 1-(3-Nitropyridin-4-yl)ethanone. While both compounds share the nitropyridine core, the presence of the iodo group in this compound provides unique reactivity and potential applications. Similar compounds include:
- 1-(3-Nitropyridin-4-yl)ethanone
- 1-(2-Nitropyridin-4-yl)ethanone
- 1-(3-Nitropyridin-2-YL)ethanone .
Eigenschaften
Molekularformel |
C7H5IN2O3 |
|---|---|
Molekulargewicht |
292.03 g/mol |
IUPAC-Name |
1-(6-iodo-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5IN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
InChI-Schlüssel |
NLGZSIVEFQCEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



